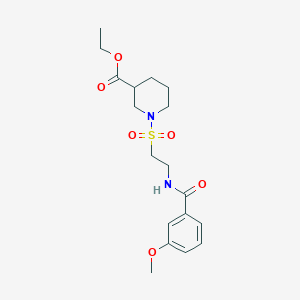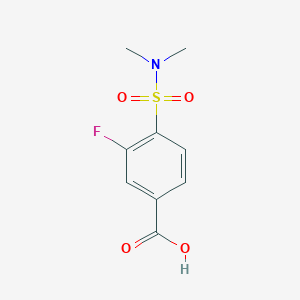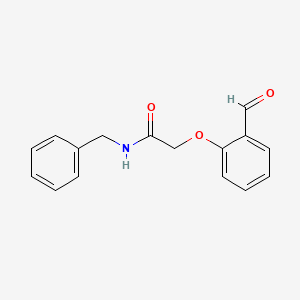![molecular formula C16H15NO4 B2947265 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol CAS No. 1588478-73-2](/img/structure/B2947265.png)
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound features a benzodioxole group, an ethoxyphenol group, and an imino group, making it a complex and interesting molecule for various scientific studies.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-ethoxy-2-hydroxyaniline under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity, using industrial reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and exhibit various biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole group and are studied for their anticancer properties.
Uniqueness
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol is unique due to its combination of the benzodioxole and ethoxyphenol groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-19-14-5-3-4-11(16(14)18)9-17-12-6-7-13-15(8-12)21-10-20-13/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJXWKFSNMWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)




![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)
![N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2947192.png)

![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)
![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)

![1-(3-Chlorophenyl)-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea](/img/structure/B2947201.png)
![1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2947203.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
